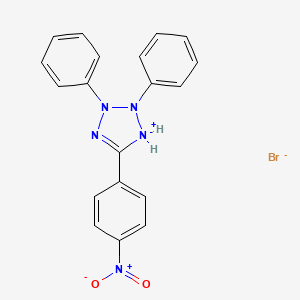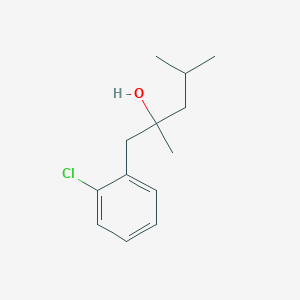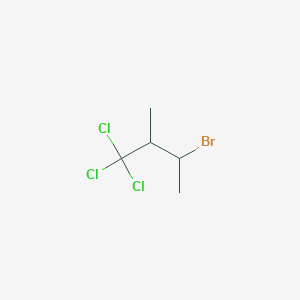
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine The structure of this compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4-nitrobenzyl bromide with diphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazolium salts.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The tetrazole ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazole
- 4-Nitrophenyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
Uniqueness
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromide ion also influences its solubility and interaction with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
6165-62-4 |
|---|---|
Fórmula molecular |
C19H16BrN5O2 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-2,3-diphenyl-1H-tetrazol-1-ium;bromide |
InChI |
InChI=1S/C19H15N5O2.BrH/c25-24(26)18-13-11-15(12-14-18)19-20-22(16-7-3-1-4-8-16)23(21-19)17-9-5-2-6-10-17;/h1-14H,(H,20,21);1H |
Clave InChI |
YPGHRGWNIUZPCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)

![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)



![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)

![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
